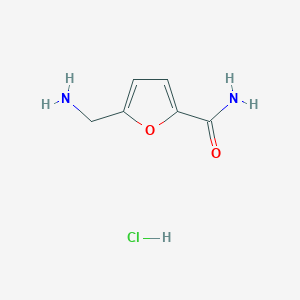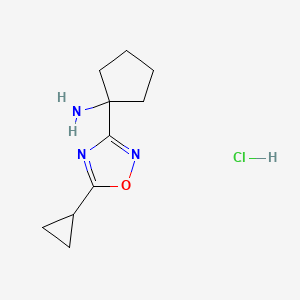
7-Bromo-4-methyl-1H-indole-3-carbaldehyde
Overview
Description
7-Bromo-4-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a bromine atom at the 7th position and a formyl group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bartoli Indole Synthesis: This method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide to yield 7-bromo-4-(bromomethyl)-2-methylindole.
Radical Bromination: The radical benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene, which is then converted to the desired indole derivative through a series of reactions.
Industrial Production Methods:
Industrial production methods for 7-bromo-4-methyl-1H-indole-3-carbaldehyde typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-4-methyl-1H-indole-3-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 7-Bromo-4-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-4-methyl-1H-indole-3-methanol.
Substitution: Various 7-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
7-Bromo-4-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding how modifications to the indole ring affect biological activity.
Medicine:
Its derivatives have shown promising activity against various cancer cell lines and viral infections .
Industry:
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbaldehyde and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The formyl group at the 3rd position can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom at the 7th position can enhance the compound’s binding affinity to certain targets through halogen bonding .
Comparison with Similar Compounds
Indole-3-carbaldehyde: Lacks the bromine and methyl groups, making it less hydrophobic and potentially less active in certain biological assays.
7-Bromoindole: Lacks the formyl group, which is crucial for certain types of chemical reactivity and biological activity.
4-Methylindole: Lacks both the bromine and formyl groups, significantly altering its chemical and biological properties.
Uniqueness:
7-Bromo-4-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and formyl group on the indole ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLELZXXEZOVDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)


![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)
